molecular formula C22H18N2O3S B2600101 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide CAS No. 312742-54-4

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide

Cat. No.: B2600101
CAS No.: 312742-54-4
M. Wt: 390.46
InChI Key: MRBYWQDIZPCLHU-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring

Future Directions

Benzothiazole derivatives have shown promising results in various fields of medicinal chemistry, suggesting potential for future research and development . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis . This suggests that “N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide” and similar compounds could be further explored for their potential medicinal applications.

Preparation Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide typically involves the reaction of 2-aminobenzothiazole with appropriate benzoyl chlorides under specific conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide as the solvent . The reaction conditions are relatively mild, and the product is obtained in high yields.

Chemical Reactions Analysis

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis . The compound’s structure allows it to bind to these enzymes, thereby disrupting their function and leading to bacterial cell death.

Comparison with Similar Compounds

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-26-16-10-11-17(19(13-16)27-2)21(25)23-15-7-5-6-14(12-15)22-24-18-8-3-4-9-20(18)28-22/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBYWQDIZPCLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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